molecular formula C13H12FNOS B7533943 N-(5-FLUORO-2-METHYLPHENYL)-2-(THIOPHEN-3-YL)ACETAMIDE

N-(5-FLUORO-2-METHYLPHENYL)-2-(THIOPHEN-3-YL)ACETAMIDE

Cat. No.: B7533943
M. Wt: 249.31 g/mol
InChI Key: OUKGHKQIZBHBSY-UHFFFAOYSA-N
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Description

N-(5-FLUORO-2-METHYLPHENYL)-2-(THIOPHEN-3-YL)ACETAMIDE is an organic compound that features both fluorinated aromatic and thiophene moieties. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-FLUORO-2-METHYLPHENYL)-2-(THIOPHEN-3-YL)ACETAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with 5-fluoro-2-methylphenylamine and thiophene-3-carboxylic acid.

    Amide Bond Formation: The key step involves forming an amide bond between the amine group of 5-fluoro-2-methylphenylamine and the carboxyl group of thiophene-3-carboxylic acid. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5-FLUORO-2-METHYLPHENYL)-2-(THIOPHEN-3-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-CPBA (meta-chloroperoxybenzoic acid) can be used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for amides.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties could make it useful in the development of organic semiconductors or other advanced materials.

    Biological Research: It could be used as a probe to study biological pathways or as a tool in chemical biology.

Mechanism of Action

The mechanism of action for N-(5-FLUORO-2-METHYLPHENYL)-2-(THIOPHEN-3-YL)ACETAMIDE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorinated aromatic ring and thiophene moiety could play crucial roles in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-METHYLPHENYL)-2-(THIOPHEN-3-YL)ACETAMIDE: Lacks the fluorine atom, which might affect its biological activity and chemical reactivity.

    N-(5-FLUORO-2-METHYLPHENYL)-2-(FURAN-3-YL)ACETAMIDE: Contains a furan ring instead of a thiophene ring, potentially altering its electronic properties and reactivity.

Uniqueness

N-(5-FLUORO-2-METHYLPHENYL)-2-(THIOPHEN-3-YL)ACETAMIDE is unique due to the presence of both a fluorinated aromatic ring and a thiophene moiety. This combination can impart distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNOS/c1-9-2-3-11(14)7-12(9)15-13(16)6-10-4-5-17-8-10/h2-5,7-8H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKGHKQIZBHBSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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